molecular formula C20H17ClN4O3 B11292649 N-(2-chlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-chlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11292649
M. Wt: 396.8 g/mol
InChI Key: SEANOSRRYICIBJ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as a 2-chlorophenyl group, a 4-methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the core structure using chlorinating agents.

    Addition of the 4-methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This final step involves the amidation reaction where an amine group reacts with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts (e.g., palladium on carbon) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyrimidine: Shares the chlorophenyl and methoxyphenyl groups but lacks the pyrazolo[1,5-a]pyrimidine core.

    2-Chloro-4-(4-methoxyphenyl)pyrimidine: Similar structure but with different core and functional groups.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H17ClN4O3/c1-28-13-8-6-12(7-9-13)14-11-22-25-17(10-18(26)24-19(14)25)20(27)23-16-5-3-2-4-15(16)21/h2-9,11,17H,10H2,1H3,(H,23,27)(H,24,26)

InChI Key

SEANOSRRYICIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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